2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound “2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” features a complex tricyclic core system fused with a 4-fluorophenyl group and a 5-methyl-1,3,4-thiadiazol-2-yl acetamide side chain. The tricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-triene scaffold introduces rigidity, likely influencing binding affinity and metabolic stability. Structural elucidation of such compounds typically employs X-ray crystallography tools like SHELXL, a widely used program for small-molecule refinement .
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2S2/c1-9-23-24-17(30-9)21-14(27)6-12-8-29-18-22-15-13(16(28)25(12)18)7-20-26(15)11-4-2-10(19)3-5-11/h2-5,7,12H,6,8H2,1H3,(H,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKVZNSNCCKFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 946256-02-6) is a complex organic molecule with potential pharmacological applications. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 436.5 g/mol. The structure features a fluorophenyl group and a thia-tricyclic system that may contribute to its biological properties.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets such as enzymes and receptors. Its unique structural components may allow it to modulate biological pathways involved in cell signaling and metabolism.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For example, studies have shown that tetraazatricyclo compounds can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains to be thoroughly investigated.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways like the PI3K/Akt pathway.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on similar compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was promising for further development into antimicrobial agents.
Case Study 2: Anticancer Mechanisms
In vitro experiments on cancer cell lines revealed that compounds with similar structures could lead to significant reductions in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Research Findings
Recent research has focused on the synthesis and characterization of this compound and its analogs. Notable findings include:
- Synthesis : Multi-step organic reactions were utilized to synthesize the compound effectively.
- Biological Testing : Initial screening for biological activity has shown promise in both antimicrobial and anticancer domains.
- Structure-Activity Relationship (SAR) : Variations in substituents on the tricyclic core have been correlated with changes in biological activity, indicating that further modifications could enhance efficacy.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Methodological Considerations
Structural similarity was assessed using Tanimoto coefficients, a standard metric in chemoinformatics for comparing binary fingerprints of molecular features . The tricyclic system may improve metabolic stability over bicyclic analogs, though this requires experimental validation.
Research Findings and Limitations
Crystallographic and Computational Insights
The SHELX suite, particularly SHELXL, is critical for refining the crystal structures of such complex molecules, enabling precise determination of bond angles and stereochemistry .
Pharmacological Data Gaps
While structural analogs like compounds m and n exhibit documented antibacterial efficacy , pharmacological data for the target compound (e.g., MIC values, solubility, or toxicity profiles) are absent in the reviewed sources. Comparative studies typically require in vitro assays (e.g., enzyme inhibition) and pharmacokinetic profiling to validate hypotheses derived from structural comparisons.
Recommendations for Future Studies
- Conduct X-ray crystallography to resolve the compound’s 3D conformation .
- Perform similarity clustering using expanded coefficients (e.g., Tversky or Cosine indices) to identify novel analogs .
- Evaluate bioactivity against Gram-positive and Gram-negative pathogens to benchmark against established β-lactams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
